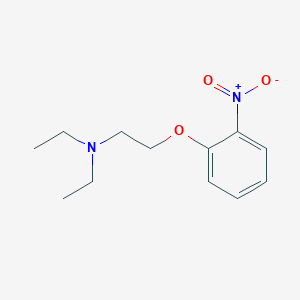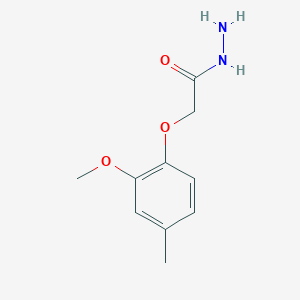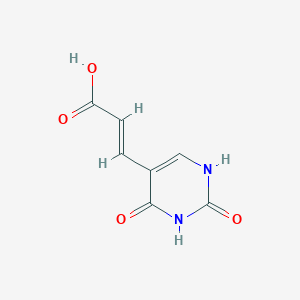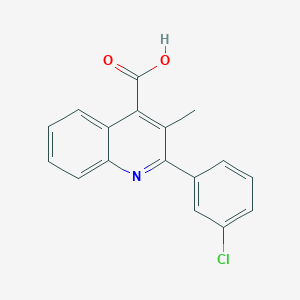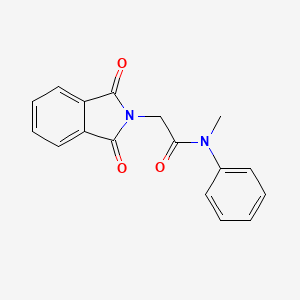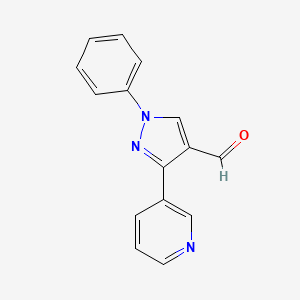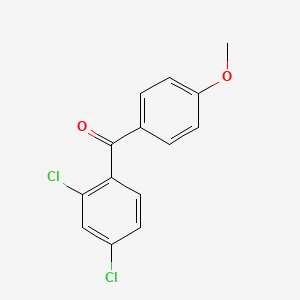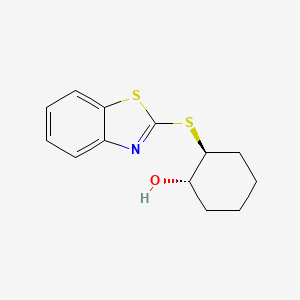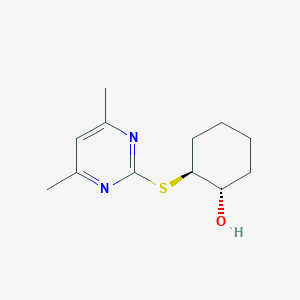
2,3-dimethylquinoxaline-5-carboxylic Acid
Vue d'ensemble
Description
2,3-Dimethylquinoxaline-5-carboxylic acid is an organic compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . The compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) . This indicates that the molecule consists of a quinoxaline core with two methyl groups at the 2 and 3 positions and a carboxylic acid group at the 5 position.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.21 .Applications De Recherche Scientifique
Antimicrobial Research
2,3-Dimethylquinoxaline-5-carboxylic Acid and its derivatives have been investigated for their antimicrobial properties. El-Gaby et al. (2002) studied the synthesis of novel quinoxaline carboxylic acid derivatives, specifically focusing on their potential for antimicrobial investigation. These compounds, including 6,7-Dimethylquinoxaline-2,3-dicarboxylic acid, have shown promise in antimicrobial activities, with variations in side chains like acetamido and Schiffs bases influencing their activity (El-Gaby et al., 2002).
Antifungal Applications
In the realm of antifungal research, Alfadil et al. (2021) explored the antifungal activity of 2,3-Dimethylquinoxaline. Their study, both in vitro and in vivo, examined the compound's effectiveness against a range of pathogenic fungi. This research highlights the potential of 2,3-Dimethylquinoxaline in treating fungal infections (Alfadil et al., 2021).
Research in Organic Chemistry and Material Science
Significant research has been done in the field of organic chemistry and material science using 2,3-dimethylquinoxaline derivatives. For instance, Faizan et al. (2019) conducted a study on the cocrystallization of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid, focusing on its crystal structure, spectroscopic features, and DFT studies. This work provides insights into the molecular properties and potential applications in material science (Faizan et al., 2019).
Potential in Depression Treatment Research
Research has also been conducted on the role of 2,3-dimethylquinoxaline derivatives in depression treatment. Mahesh et al. (2011) designed and synthesized a novel series of 3-ethoxyquinoxalin-2-carboxamides, starting from 3-ethoxyquinoxalin-2-carboxylic acid, to investigate their potential as antidepressants. Their research focused on the pharmacological evaluation of these compounds as 5-HT3 receptor antagonists (Mahesh et al., 2011).
Electrochemical Research
Davarani et al. (2006) studied the electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds. This research provides valuable insights into the electrochemical mechanisms and synthesis processes relevant to 2,3-dimethylquinoxaline compounds (Davarani et al., 2006).
Safety and Hazards
The safety information for 2,3-dimethylquinoxaline-5-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Mécanisme D'action
Mode of Action
It has been used as a substrate in the study of the mechanism of prenylated-fmn-dependent phenazine-1-carboxylic acid decarboxylase .
Action Environment
A study has shown that the solvent deuterium isotope effects associated with the reaction of this compound uncovered unusual kinetic behavior .
Analyse Biochimique
Biochemical Properties
2,3-Dimethylquinoxaline-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a slow turnover substrate for prenylated flavin mononucleotide-dependent enzymes, such as phenazine-1-carboxylic acid decarboxylase . These enzymes catalyze (de)carboxylation reactions on aromatic rings and conjugated double bonds. The interaction between this compound and these enzymes involves binding to the active site, leading to conformational changes that facilitate the catalytic process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of ionotropic glutamate receptors, which play a critical role in cell signaling. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist of ionotropic glutamate receptors, inhibiting their activity and thereby modulating neurotransmission. Furthermore, this compound can influence enzyme activity by binding to the active site and inducing conformational changes that either inhibit or activate the enzyme’s function . These interactions can lead to changes in gene expression, further impacting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects have been observed, where a specific dosage range leads to optimal therapeutic effects, while exceeding this range results in toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . These localization patterns are crucial for its role in modulating cellular processes and enzyme activity.
Propriétés
IUPAC Name |
2,3-dimethylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULOBNZHHDITLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378018 | |
| Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-67-0 | |
| Record name | 2,3-Dimethyl-5-quinoxalinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


